(S)-(4-(1-Hydroxyethyl)phenyl)boronic acid
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Overview
Description
(S)-(4-(1-Hydroxyethyl)phenyl)boronic acid is a boronic acid derivative that has gained significant attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxyethyl group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of the hydroxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-(1-Hydroxyethyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with an appropriate chiral alcohol under controlled conditions. One common method involves the use of a chiral catalyst to induce the desired stereochemistry. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(S)-(4-(1-Hydroxyethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Substitution: Various substituted phenylboronic acid derivatives.
Scientific Research Applications
(S)-(4-(1-Hydroxyethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in cancer therapy and as a boron carrier for neutron capture therapy.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (S)-(4-(1-Hydroxyethyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for enzyme inhibition studies. The compound can also interact with proteins and other biomolecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the hydroxyethyl group and has different reactivity and applications.
®-(4-(1-Hydroxyethyl)phenyl)boronic acid: The enantiomer of the compound with different stereochemistry.
4-(Hydroxymethyl)phenylboronic acid: Contains a hydroxymethyl group instead of a hydroxyethyl group.
Uniqueness
(S)-(4-(1-Hydroxyethyl)phenyl)boronic acid is unique due to its specific stereochemistry and the presence of the hydroxyethyl group, which imparts distinct reactivity and biological activity compared to other boronic acid derivatives .
Properties
Molecular Formula |
C8H11BO3 |
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Molecular Weight |
165.98 g/mol |
IUPAC Name |
[4-[(1S)-1-hydroxyethyl]phenyl]boronic acid |
InChI |
InChI=1S/C8H11BO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10-12H,1H3/t6-/m0/s1 |
InChI Key |
QORATNLZEOZUPG-LURJTMIESA-N |
Isomeric SMILES |
B(C1=CC=C(C=C1)[C@H](C)O)(O)O |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)O)(O)O |
Origin of Product |
United States |
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